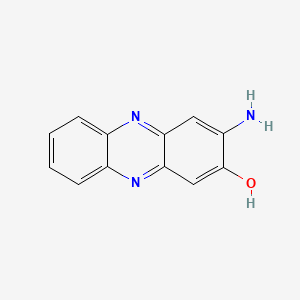

Desacetyl-N,O-descarbonyl Linezolid

Descripción general

Descripción

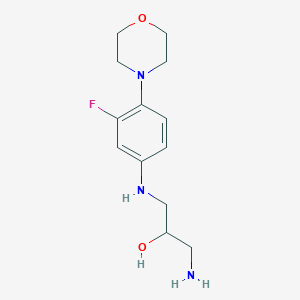

Desacetyl-N,O-descarbonyl Linezolid is an impurity of Linezolid, an oxazolidinone antimicrobial that inhibits bacterial mRNA translation .

Synthesis Analysis

The synthesis of Desacetyl-N,O-descarbonyl Linezolid is related to Linezolid . A seven-step continuous flow synthesis of Linezolid has been reported, which involves seven chemical transformations without conducting solvent exchanges or intermediate purification .Molecular Structure Analysis

The molecular formula of Desacetyl-N,O-descarbonyl Linezolid is C13H20FN3O2 . The exact mass is 311.16451973 g/mol .Aplicaciones Científicas De Investigación

Antibiotic Resistance and Modifications at Linezolid Binding Site

Desacetyl-N,O-descarbonyl Linezolid, derived from Linezolid, is an antibiotic used in the treatment of infections caused by Gram-positive bacteria. Research shows that resistance to Linezolid, and by extension its derivatives, often involves alterations to its binding site on the ribosome. These changes can significantly affect drug binding and confer resistance. High-resolution structures of Linezolid bound to the 50S ribosomal subunit reveal its binding mechanism, providing insights for designing new drugs to combat resistance (Long & Vester, 2011).

Clinical Resistance Mechanisms

Another study found that Linezolid resistance in Staphylococcus aureus, a major pathogen, is determined by the presence of the cfr gene, which modifies adenosine in 23S rRNA. This resistance mechanism is critical for understanding the efficacy of Linezolid and its derivatives in clinical settings (Toh et al., 2007).

Inhibition of Mitochondrial Protein Synthesis

Linezolid's mechanism of action includes the inhibition of mitochondrial protein synthesis, which can lead to side effects like optic and peripheral neuropathy. Understanding this mechanism is crucial for predicting and managing potential side effects of Linezolid-based treatments (De Vriese et al., 2006).

Impact on Virulence Factor Expression in Bacteria

Linezolid, at subinhibitory concentrations, can influence the secretion of virulence factors by Staphylococcus aureus. This effect on pathogen virulence provides insights into potential therapeutic strategies beyond mere bacterial eradication (Bernardo et al., 2004).

Linezolid-Resistant Clinical Isolates

The emergence of Linezolid-resistant clinical isolates of S. aureus, despite its relative rarity, is a significant concern. Studies on such isolates provide essential data on the mutations leading to resistance, helping in the development of more effective Linezolid derivatives (Tsiodras et al., 2001).

Propiedades

IUPAC Name |

1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUTKXYLNLAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetyl-N,O-descarbonylLinezolid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

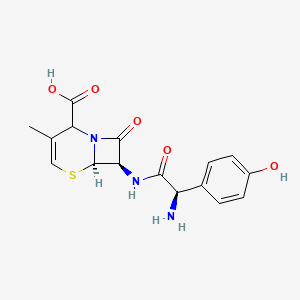

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.